silane CAS No. 89414-70-0](/img/structure/B14377675.png)
[(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to a complex organic moiety, which includes an ethenyl group and a methoxypenta-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives may be explored for potential biological activity and as probes in biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane exerts its effects involves interactions with molecular targets through its reactive functional groups. The ethenyl group can undergo polymerization or cross-linking reactions, while the silane moiety can form strong bonds with various substrates. These interactions are crucial for its applications in material science and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethenyl-1-methoxy-4-methylpenta-1,4-dien-1-yl)oxysilane
- (2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane
Uniqueness
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that enable diverse chemical transformations and applications.
Propiedades
Número CAS |
89414-70-0 |
|---|---|
Fórmula molecular |
C11H20O2Si |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
(2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C11H20O2Si/c1-7-9-10(8-2)11(12-3)13-14(4,5)6/h7-8H,1-2,9H2,3-6H3 |
Clave InChI |
WIQUYCHIZHISSF-UHFFFAOYSA-N |
SMILES canónico |
COC(=C(CC=C)C=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


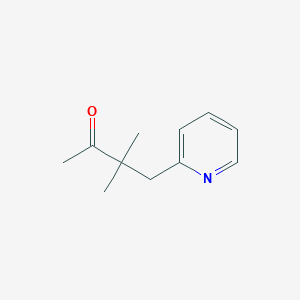
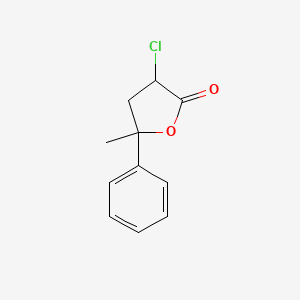

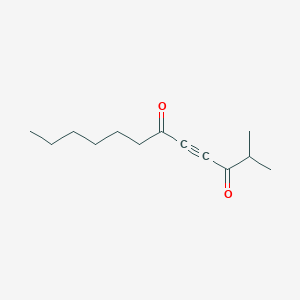
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
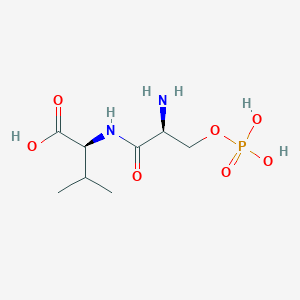
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
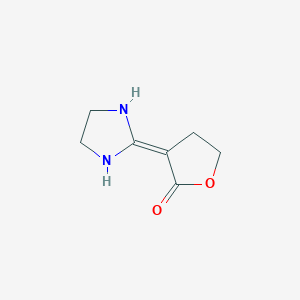
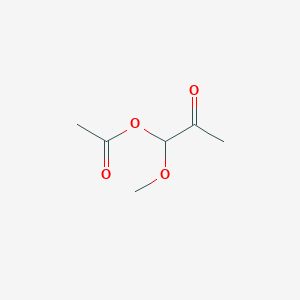

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
